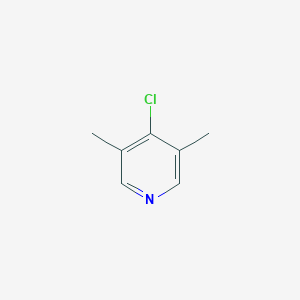

4-Chloro-3,5-dimethylpyridine

Descripción general

Descripción

4-Chloro-3,5-dimethylpyridine is a chemical compound with the molecular formula C7H8ClN . It is also known by other names such as 4-chloro-3,5-dimethyl-pyridine and 4-chloro-3,5-lutidine .

Molecular Structure Analysis

The molecular structure of 4-Chloro-3,5-dimethylpyridine consists of a pyridine ring with chlorine and methyl groups attached. The InChI code isInChI=1S/C7H8ClN/c1-5-3-9-4-6 (2)7 (5)8/h3-4H,1-2H3 . Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-3,5-dimethylpyridine are not detailed in the search results, pyridine derivatives are known to be important in various chemical reactions .Physical And Chemical Properties Analysis

4-Chloro-3,5-dimethylpyridine has a molecular weight of 141.60 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 84.9 . The compound has no hydrogen bond donor count and a hydrogen bond acceptor count of 1 .Aplicaciones Científicas De Investigación

Synthesis of Benzene Amines

4-Chloro-3,5-dimethylpyridine: is utilized in the synthesis of N-(Pyridin-4-yl)benzene amines and N,N-Bis(pyridin-4-yl)benzene amines . These compounds are significant due to their applications in biological and pharmaceutical sciences . The process involves a green C-N coupling reaction catalyzed by a Cu(I) catalyst supported on weakly acidic polyacrylate resin .

Development of Green Catalysts

The compound serves as a precursor in the development of new stable Cu(I) catalysts. These catalysts are designed for Ullmann Cu(I) catalyzed C-N cross-coupling reactions and are supported on weakly acidic polyacrylate resin without additional stabilizing ligands. This represents a step forward in creating recyclable green catalysts for synthetic chemistry .

Heterocyclic Building Blocks

4-Chloro-3,5-dimethylpyridine: acts as a building block in the synthesis of various heterocyclic compounds. These heterocycles are crucial in the development of pharmaceuticals and agrochemicals due to their diverse biological activities .

Synthesis of Lansoprazole-like Precursors

This chemical is used in the synthesis of precursors for drugs similar to lansoprazole, a widely used proton pump inhibitor. The synthesis pathway involves the reaction of 2-(chloromethyl)-pyridine hydrochloride derivatives with specific thiones or thiols .

Creation of Polymer Solid Supports

The compound is involved in the creation of polymer solid supports. These supports are essential for stabilizing catalysts used in various organic reactions, thereby enhancing the efficiency and selectivity of the synthetic processes .

Pharmaceutical Intermediates

As an intermediate, 4-Chloro-3,5-dimethylpyridine is used in the production of various pharmaceutical compounds. Its reactivity with different functional groups makes it a versatile component in the synthesis of complex molecules with potential therapeutic effects .

Safety and Hazards

While specific safety and hazard information for 4-Chloro-3,5-dimethylpyridine is not available, general safety measures for handling pyridine derivatives include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Direcciones Futuras

Pyridine derivatives are important in various fields, including medicinal chemistry. They are found in numerous bioactive molecules and are used as synthons for pharmaceutical products . Therefore, the development of new synthetic routes and the discovery of new properties of 4-Chloro-3,5-dimethylpyridine could be potential future directions.

Mecanismo De Acción

Target of Action

4-Chloro-3,5-dimethylpyridine is primarily used in the field of organic synthesis, particularly in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

In the SM coupling reaction, 4-Chloro-3,5-dimethylpyridine acts as an electron donor. It interacts with the organoboron reagents, which are formally nucleophilic organic groups, and are transferred from boron to palladium . This process is known as transmetalation .

Biochemical Pathways

The biochemical pathways affected by 4-Chloro-3,5-dimethylpyridine are primarily related to the formation of carbon-carbon bonds in organic synthesis. The SM coupling reaction, in which this compound plays a crucial role, is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .

Result of Action

The result of the action of 4-Chloro-3,5-dimethylpyridine is the formation of new carbon-carbon bonds through the SM coupling reaction. This enables the synthesis of a wide range of organic compounds .

Action Environment

The efficacy and stability of 4-Chloro-3,5-dimethylpyridine in the SM coupling reaction are influenced by various environmental factors. These include the reaction conditions, which are exceptionally mild and functional group tolerant . The nature of the organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign, also plays a significant role .

Propiedades

IUPAC Name |

4-chloro-3,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZPYCAYJQTSMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70932107 | |

| Record name | 4-Chloro-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3,5-dimethylpyridine | |

CAS RN |

143798-73-6 | |

| Record name | 4-Chloro-3,5-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143798-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4-chloro-3,5-dimethylpyridine in the synthesis of esomeprazole impurities J and K?

A1: 4-Chloro-3,5-dimethylpyridine hydrochloride serves as a crucial starting material in the synthesis of esomeprazole impurities J and K []. It undergoes a nucleophilic substitution reaction with 2-mercapto-5-methoxy-1H-benzomidazole in the presence of an alkali. This reaction forms impurity J, 5-methoxy-2-[(4-chloro-3,5-dimethylpyridine-2-yl)methylthio]-1H-benzoimidazole. Subsequent oxidation of impurity J yields impurity K, 5-methoxy-2-[(4-chloro-3,5-dimethylpyridine-2-yl)methylsulfinyl]-1H-benzoimidazole [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[O6-(Dimethoxytrityl)hexyl][6/'-hydroxyhexyl]disulfide](/img/structure/B123204.png)

![Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate](/img/structure/B123213.png)